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molecular formula C25H30O2 B1623613 1,2-Bis(ethenyl)benzene;butyl prop-2-enoate;styrene CAS No. 60806-47-5

1,2-Bis(ethenyl)benzene;butyl prop-2-enoate;styrene

Cat. No. B1623613
M. Wt: 362.5 g/mol
InChI Key: IWBUOAHJGJZERP-UHFFFAOYSA-N
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Patent
US06500597B1

Procedure details

A crosslinked latex resin emulsion comprised of crosslinked resin or polymer particles derived from the emulsion polymerization of styrene, butyl acrylate, beta carboxyl ethyl acrylate (Beta CEA) and divinylbenzene was prepared as follows. An organic phase was prepared by blending 380 grams of styrene, 162 grams of butyl acrylate, 16.2 grams of beta carboxyl ethyl acrylate (Beta CEA) and 5.4 grams of divinylbenzene. An aqueous phase was then prepared by mixing 9.4 grams of the surfactant DOWFAX® in 230 grams of water. The organic phase was then added to the aqueous phase and the resulting mixture was stirred to form an oil in water dispersion. To a 2 liter Buchi stainless steel reactor equipped with a stirrer, a thermocouple and a nitrogen inlet was added an aqueous solution of a surfactant, and 2 grams of DOWFAX® in 500 grams of water. The reactor was heated to 75° C. under a nitrogen atmosphere with stirring (300 rpm). To the reactor was then added 14 grams of the above prepared oil in water dispersion followed by the addition of an aqueous solution of 8.5 grams of ammonium persulfate in 90 grams of water. The resulting mixture was stirred for 10 minutes at 75° C., and then the remainder of the above oil in water dispersion was added slowly over a two hour period. After the complete addition of the oil in water dispersion to the reactor, the resulting mixture was heated for a further two hours to complete the polymerization, cooled to room temperature, about 25° C. and discharged to yield a crosslinked polymer latex with a polymer of a styrene butyl acrylate divinylbenzene polymer, which polymer was fully crosslinked, about 100 percent crosslinked, 40 percent polymer solids in water with a polymer particle diameter size of 114 nanometers as measured by a disc centrifuge.
Name
ammonium persulfate
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
solvent
Reaction Step One
Name
Quantity
230 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
500 g
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
beta carboxyl ethyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
380 g
Type
reactant
Reaction Step Nine
Quantity
162 g
Type
reactant
Reaction Step Ten
[Compound]
Name
beta carboxyl ethyl acrylate
Quantity
16.2 g
Type
reactant
Reaction Step Eleven
Quantity
5.4 g
Type
reactant
Reaction Step Twelve
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11].[CH:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[CH:26]=[CH2:27])=[CH2:19].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[CH:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[CH:26]=[CH2:27])=[CH2:19].[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11].[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:3.4.5,7.8.9|

Inputs

Step One
Name
ammonium persulfate
Quantity
8.5 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
90 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
230 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
500 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
beta carboxyl ethyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Step Nine
Name
Quantity
380 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Ten
Name
Quantity
162 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Step Eleven
Name
beta carboxyl ethyl acrylate
Quantity
16.2 g
Type
reactant
Smiles
Step Twelve
Name
Quantity
5.4 g
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Step Thirteen
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
An organic phase was prepared
CUSTOM
Type
CUSTOM
Details
An aqueous phase was then prepared
ADDITION
Type
ADDITION
Details
The organic phase was then added to the aqueous phase
STIRRING
Type
STIRRING
Details
with stirring (300 rpm)
ADDITION
Type
ADDITION
Details
To the reactor was then added 14 grams of the
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 10 minutes at 75° C.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated for a further two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the polymerization
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature, about 25° C.

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=C(C=CC=C1)C=C.C(C=C)(=O)OCCCC.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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